

An In-Depth Technical Guide to Fmoc-D-Allylglycine for Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-D-Allylglycine

Cat. No.: B557745

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Fmoc-D-Allylglycine is a versatile building block in solid-phase peptide synthesis (SPPS), offering unique opportunities for post-synthetic modifications and the creation of peptides with enhanced properties. This guide provides a comprehensive overview of its core characteristics, detailed experimental protocols for its incorporation into peptides, and methods for subsequent chemical transformations of its allyl side chain.

Core Characteristics of Fmoc-D-Allylglycine

Fmoc-D-Allylglycine, chemically known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, is a non-canonical amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α -amino group, making it fully compatible with standard Fmoc-based SPPS protocols. The key feature of this amino acid is its allyl side chain, which is chemically orthogonal to the common protecting groups used in peptide synthesis. This allows for selective chemical manipulation of the allyl group while the peptide remains attached to the solid support.

Physicochemical Properties:

Property	Value
CAS Number	170642-28-1
Molecular Formula	C ₂₀ H ₁₉ NO ₄
Molecular Weight	337.37 g/mol [1]
Appearance	White to off-white powder
Melting Point	Approximately 134 °C

Experimental Protocols

Incorporation of Fmoc-D-Allylglycine into Peptides via SPPS

The incorporation of **Fmoc-D-Allylglycine** into a growing peptide chain follows the standard iterative cycle of Fmoc-SPPS. This involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the incoming **Fmoc-D-Allylglycine**.

Materials and Reagents:

- **Fmoc-D-Allylglycine**
- Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF for Fmoc deprotection
- Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)

Protocol for Coupling **Fmoc-D-Allylglycine**:

This protocol outlines a single coupling cycle for incorporating **Fmoc-D-Allylglycine** onto a deprotected peptide-resin.

- Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5-7 minutes.
 - Drain the solution.
 - Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Activation and Coupling:
 - In a separate vessel, dissolve **Fmoc-D-Allylglycine** (3-5 equivalents relative to the resin loading), HBTU or HATU (2.9-4.9 equivalents), and a minimal amount of DMF.
 - Add DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxylic acid.
 - Immediately add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative method like the Kaiser test.
- Washing:
 - Drain the coupling solution.
 - Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Quantitative Data on Coupling Reagents:

While specific quantitative data for the coupling efficiency of **Fmoc-D-Allylglycine** is not extensively published, the following table provides typical performance characteristics for

common coupling reagents with non-sterically hindered amino acids, which can serve as a general guideline.

Coupling Reagent	Additive	Typical Coupling Time (SPPS)	Relative Efficiency	Notes
HBTU	HOBt (optional)	30 - 60 minutes	Very Good	A widely used and reliable coupling reagent.
HATU	-	5 - 15 minutes	Excellent	Often the reagent of choice for difficult couplings due to high speed and low racemization. [2]
HCTU	-	5 - 20 minutes	Excellent	A cost-effective and highly efficient alternative to HATU. [2]

Post-Synthetic Modification of the Allyl Side Chain

The allyl group of D-allylglycine serves as a versatile handle for a variety of post-synthetic modifications, enabling the synthesis of peptides with novel structures and functions, such as cyclic peptides.[\[3\]](#)

This protocol describes the on-resin reaction between the allyl group of a D-allylglycine residue and a thiol, typically from a cysteine residue, to form a thioether linkage, often used for peptide cyclization.[\[4\]](#)[\[5\]](#)

Materials and Reagents:

- Peptide-resin containing D-allylglycine and a deprotected cysteine residue

- Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
- Solvent: DMF or a mixture of DMF/DCM
- UV light source (365 nm)

Protocol:

- Swell the peptide-resin in the chosen solvent within a quartz reaction vessel.
- Add the photoinitiator (e.g., 10-20 mg per 0.1 mmol of resin).
- Irradiate the mixture with UV light (365 nm) for 20-60 minutes with gentle agitation.
- Wash the resin thoroughly with DMF and DCM to remove the photoinitiator and any byproducts.

Olefin metathesis can be used to form a carbon-carbon double bond, for instance, to create "stapled" peptides with enhanced helical structures or for macrocyclization.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials and Reagents:

- Peptide-resin containing at least two allyl-containing residues (e.g., two D-allylglycines)
- Grubbs' catalyst (e.g., 1st or 2nd generation)
- Solvent: Anhydrous and degassed 1,2-dichloroethane (DCE) or DCM

Protocol:

- Swell the peptide-resin in the chosen solvent.
- In a separate flask, dissolve the Grubbs' catalyst (typically 5-15 mol% relative to the peptide) in the solvent.
- Add the catalyst solution to the resin.
- Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours at room temperature or with gentle heating.

- Wash the resin extensively with the solvent to remove the catalyst.

Cleavage from Resin and Purification

Cleavage Cocktail:

A standard cleavage cocktail for peptides without sensitive residues is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

Protocol:

- Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification:

The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).^{[9][10]}

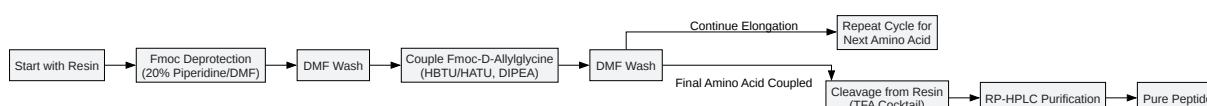
Typical RP-HPLC Conditions:

- Column: C18 stationary phase
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 30 minutes) is commonly used to elute the peptide.
- Detection: UV absorbance at 214 nm and 280 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Visualizations of Workflows

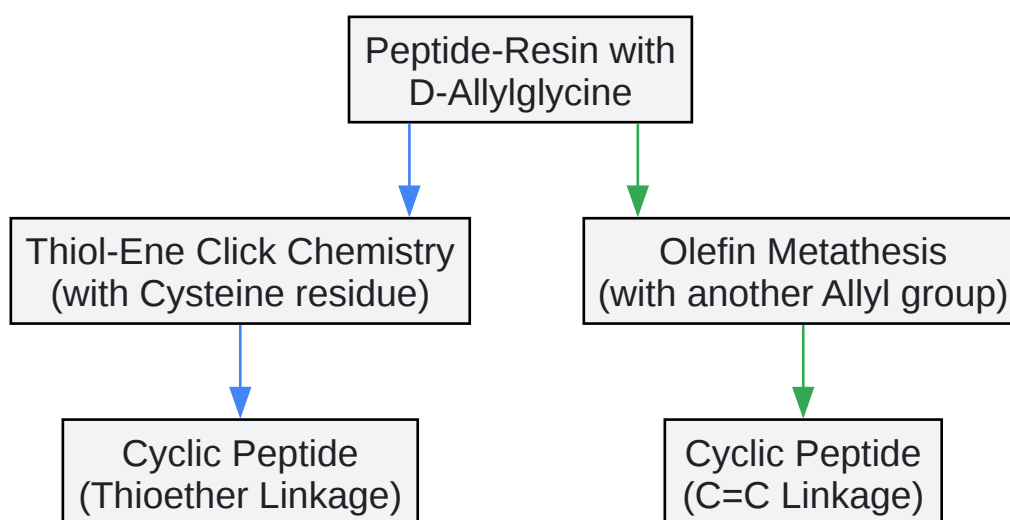
General Workflow for Fmoc-SPPS of a Peptide Containing D-Allylglycine



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Caption: General workflow for solid-phase peptide synthesis incorporating **Fmoc-D-Allylglycine**.

Logical Relationship for Post-Synthetic Modification of the Allyl Group



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Caption: Options for post-synthetic modification of the allyl side chain on a resin-bound peptide.

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